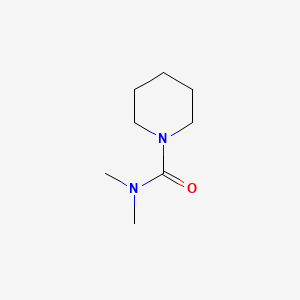

N,N-Dimethyl-1-piperidinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-9(2)8(11)10-6-4-3-5-7-10/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYRPPUFMRGGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185374 | |

| Record name | 1-Piperidinecarboxamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31468-18-5 | |

| Record name | N,N-Dimethyl-1-piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031468185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-1-piperidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-1-piperidinecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7FN736FYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethyl-1-piperidinecarboxamide chemical structure and properties

An In-depth Technical Guide to N,N-Dimethyl-1-piperidinecarboxamide: Structure, Properties, and Applications in Modern Drug Discovery

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] Within this important class of compounds, N,N-Dimethyl-1-piperidinecarboxamide represents a fundamental derivative, incorporating a dimethylcarbamoyl group directly onto the piperidine nitrogen. This modification significantly influences the molecule's electronic and steric properties, offering a unique vector for chemical exploration and application in drug design.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of N,N-Dimethyl-1-piperidinecarboxamide. Furthermore, this guide explores the broader context of piperidine carboxamides in contemporary research, with a particular focus on their emerging roles as potent and selective therapeutic agents.

Chemical Structure and Physicochemical Properties

N,N-Dimethyl-1-piperidinecarboxamide is composed of a piperidine ring where the ring nitrogen is substituted with a dimethylcarboxamide group. The amide functionality introduces a planar, polar group onto the otherwise flexible and non-polar piperidine ring.

Sources

An In-Depth Technical Guide to N,N-Dimethyl-1-piperidinecarboxamide: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Piperidine Scaffold and the Emergence of N,N-Dimethyl-1-piperidinecarboxamide

The piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial orientations, which is crucial for effective interaction with biological targets.[1] This has led to the incorporation of the piperidine ring in drugs targeting a wide range of conditions, from central nervous system disorders to infectious diseases.[4][5]

This guide focuses on a specific, yet potentially underexplored, derivative: N,N-Dimethyl-1-piperidinecarboxamide . This molecule combines the foundational piperidine ring with a dimethylcarboxamide group at the 1-position (the nitrogen atom). This substitution neutralizes the basicity of the piperidine nitrogen, transforming it into a tertiary amide. This structural modification can significantly impact the molecule's physicochemical properties, such as its solubility, polarity, and ability to act as a hydrogen bond acceptor, thereby influencing its pharmacokinetic and pharmacodynamic profile.

A notable challenge in researching this specific compound is the absence of a consistently reported CAS (Chemical Abstracts Service) number in major chemical databases. While the structure is unambiguously defined, the lack of a dedicated CAS number suggests it may be a novel or less-commercially available compound. For the purpose of this guide, we will refer to it by its IUPAC name and provide its structural and predicted properties.

Physicochemical Properties of N,N-Dimethyl-1-piperidinecarboxamide

Understanding the physicochemical properties of a compound is fundamental to its application in research and drug development. In the absence of extensive experimental data for N,N-Dimethyl-1-piperidinecarboxamide, we can rely on high-quality predicted data to guide our understanding.

| Property | Predicted Value | Data Source |

| Molecular Formula | C8H16N2O | PubChemLite[6] |

| Molecular Weight | 156.23 g/mol | Sigma-Aldrich (for isomer)[6] |

| Monoisotopic Mass | 156.12627 Da | PubChemLite[6] |

| XlogP (predicted) | 0.6 | PubChemLite[6] |

| SMILES | CN(C)C(=O)N1CCCCC1 | PubChemLite[6] |

| InChI | InChI=1S/C8H16N2O/c1-9(2)8(11)10-6-4-3-5-7-10/h3-7H2,1-2H3 | PubChemLite[6] |

| InChIKey | FYYRPPUFMRGGNG-UHFFFAOYSA-N | PubChemLite[6] |

Note: The data presented are primarily based on computational predictions and data for isomeric compounds, and should be confirmed by empirical testing.

Synthesis and Chemical Reactivity

The synthesis of N,N-Dimethyl-1-piperidinecarboxamide can be approached through established methods of amide bond formation. A logical and efficient synthetic route would involve the reaction of piperidine with a suitable dimethylcarbamoylating agent.

Proposed Synthetic Protocol: Synthesis via Acylation of Piperidine

This protocol describes a general procedure for the synthesis of N,N-Dimethyl-1-piperidinecarboxamide from piperidine and dimethylcarbamoyl chloride.

Materials:

-

Piperidine

-

Dimethylcarbamoyl chloride

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (or another non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Equipment for solvent removal (e.g., rotary evaporator)

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, dissolve piperidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution of piperidine. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Addition of Acylating Agent: Slowly add dimethylcarbamoyl chloride (1.05 equivalents) to the stirring solution. The slow addition is important to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure N,N-Dimethyl-1-piperidinecarboxamide.

-

Visualizing the Synthetic Workflow

Caption: Proposed synthesis of N,N-Dimethyl-1-piperidinecarboxamide.

Applications in Research and Drug Development

The piperidine scaffold is a well-established component of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, making them attractive for drug discovery programs.[1][2][3]

Potential as a Scaffold in Medicinal Chemistry

N,N-Dimethyl-1-piperidinecarboxamide can be envisioned as a valuable building block for several reasons:

-

CNS Drug Discovery: The lipophilicity and three-dimensional nature of the piperidine ring are often exploited in the design of drugs that target the central nervous system.[5]

-

Modulation of Physicochemical Properties: The N,N-dimethylcarboxamide group is a polar, aprotic functional group that can improve aqueous solubility and act as a hydrogen bond acceptor, which can be critical for binding to biological targets.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound fits the profile of a "fragment" that can be used in FBDD screening to identify starting points for the development of more potent and selective ligands.

Hypothetical Target Interaction

The structural features of N,N-Dimethyl-1-piperidinecarboxamide suggest it could interact with biological targets through a combination of hydrophobic and polar interactions.

Caption: Hypothetical binding of the scaffold to a biological target.

Safety and Handling

Due to the lack of a specific Safety Data Sheet (SDS) for N,N-Dimethyl-1-piperidinecarboxamide, a conservative approach to handling is warranted, based on the known hazards of its parent compound, piperidine, and related reagents like dimethylformamide.

Potential Hazards (Inferred):

-

Toxicity: Piperidine is toxic if swallowed, in contact with skin, or if inhaled.[7][8]

-

Corrosivity: Piperidine can cause severe skin burns and eye damage.[7][8]

-

Irritation: May cause respiratory irritation.[7]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Conclusion

N,N-Dimethyl-1-piperidinecarboxamide represents an intriguing yet underexplored molecule in the vast landscape of piperidine derivatives. While the lack of a dedicated CAS number presents a challenge for sourcing and regulatory documentation, its chemical structure suggests significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is feasible through standard organic chemistry techniques, and its physicochemical properties make it a candidate for applications in CNS drug development and fragment-based screening. Researchers and drug development professionals are encouraged to consider this scaffold in their synthetic and screening programs, with the understanding that thorough characterization and safety evaluation will be necessary first steps.

References

-

(2R)-N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide. CAS Common Chemistry. Available at: [Link]

-

n,n-Dimethylpiperazine-1-carboxamide | C7H15N3O | CID 712909 - PubChem. Available at: [Link]

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available at: [Link]

-

N,n-dimethyl-1-piperidinecarboxamide (C8H16N2O) - PubChemLite. Available at: [Link]

-

N,N-Diethyl-3-piperidinecarboxamide - CAS Common Chemistry. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07). Available at: [Link]

-

1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid Properties - EPA. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04). Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

CAS Number, CAS NO. Search, Chemical CAS NO. 1 Search - MOLBASE. Available at: [Link]

- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents.

-

Chemical Properties of Piperidine, 1,3-dimethyl- (CAS 695-35-2) - Cheméo. Available at: [Link]

-

Piperidine | C5H11N | CID 8082 - PubChem - NIH. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

-

Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (2024-10-12). Available at: [Link]

-

N-Methylpiperidine | C6H13N | CID 12291 - PubChem - NIH. Available at: [Link]

-

1,2-Dimethylpiperidine - CAS Common Chemistry. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - N,n-dimethyl-1-piperidinecarboxamide (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

Technical Guide: Solubility Profile & Solvent Applications of N,N-Dimethyl-1-piperidinecarboxamide

Executive Summary

N,N-Dimethyl-1-piperidinecarboxamide (CAS: 2563-77-1) is a substituted urea derivative characterized by a piperidine ring fused to a dimethylcarbamoyl moiety. Structurally analogous to established polar aprotic solvents like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) and Tetramethylurea (TMU), this compound exhibits a unique amphiphilic profile. Its high boiling point and stability make it a valuable medium for high-temperature organic synthesis, particularly in nucleophilic substitutions and amidine formation.

This guide provides a comprehensive analysis of its solubility in organic solvents, grounded in thermodynamic principles (Hansen Solubility Parameters) and validated by structural analogies. It also details a self-validating experimental protocol for researchers requiring precise solubility limits for specific formulations.

Physicochemical Identity & Structural Basis[1][2]

Understanding the solubility of N,N-Dimethyl-1-piperidinecarboxamide requires a dissection of its molecular architecture. It acts as a "Janus" molecule, possessing both a highly polar urea core and a lipophilic piperidine ring.

| Property | Value / Description | Source/Inference |

| CAS Number | 2563-77-1 | [1] |

| IUPAC Name | N,N-dimethylpiperidine-1-carboxamide | [1] |

| Molecular Formula | C₈H₁₆N₂O | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

| Physical State | Liquid (Predicted BP ~260–311°C) | [2] |

| Core Moiety | Urea (Carbamide) | [3] |

| Dipole Moment | High (Predicted > 3.5 D) | Inferred from DMPU [4] |

Structural Analogy: The "Linear" DMPU

Researchers should view this compound as an acyclic analog of DMPU. While DMPU is cyclic, N,N-Dimethyl-1-piperidinecarboxamide retains the piperidine ring but "opens" the urea cycle on the dimethyl side. This structural modification suggests:

-

High Solvating Power: Excellent for cations due to the electron-rich carbonyl oxygen.

-

Liquid Range: Likely liquid at room temperature, similar to TMU and Piperidine.

-

Miscibility: High compatibility with both polar and moderately non-polar organic solvents.

Solubility Profile in Organic Solvents[1][2]

The solubility behavior of N,N-Dimethyl-1-piperidinecarboxamide is governed by "Like Dissolves Like," quantifiable via Hansen Solubility Parameters (HSP).

Predicted Hansen Solubility Parameters (HSP)

Estimates based on Group Contribution Methods (Hoftyzer-Van Krevelen)

-

Dispersion (

): ~17.5 MPa -

Polarity (

): ~11.0 MPa -

Hydrogen Bonding (

): ~7.5 MPa

Solubility Matrix

The following table synthesizes predicted miscibility based on HSP distances (

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |

| Protic Polar | Water | Soluble / Miscible | Strong H-bonding between water donors and urea carbonyl acceptor. |

| Protic Polar | Ethanol / Methanol | Miscible | Perfect match in polarity; alcohol -OH donates H-bond to amide O. |

| Aprotic Polar | DMSO / DMF | Miscible | Entropy-driven mixing; dipole-dipole stabilization. |

| Chlorinated | Dichloromethane (DCM) | Miscible | High dispersion match; favorable dipole interaction. |

| Ethers | THF / 1,4-Dioxane | Miscible | Good dispersion match; weak polar interactions. |

| Aromatics | Toluene / Benzene | Miscible | |

| Alkanes | Hexane / Heptane | Partial / Low | Polarity mismatch. The urea core is too polar for pure alkanes. |

Solvation Mechanism Visualization

The following diagram illustrates how N,N-Dimethyl-1-piperidinecarboxamide interacts with different solvent types at the molecular level.

Figure 1: Mechanistic interactions driving solubility. The urea carbonyl acts as a Hydrogen Bond Acceptor (HBA) in protic solvents, while the piperidine ring facilitates dispersion forces in aprotic organic solvents.

Experimental Protocol: Determination of Solubility Limits

Since specific quantitative data (e.g., mole fraction vs. T) may not exist for every solvent system, researchers must generate their own data. This protocol uses a Gravimetric Saturation Method , which is self-validating and requires minimal equipment.

Principle

The "Shake-Flask" method allows the solute to reach thermodynamic equilibrium with the solvent. The concentration is determined by evaporating the solvent from a saturated aliquot and weighing the residue.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for determining quantitative solubility limits.

Detailed Methodology

-

Preparation: Add N,N-Dimethyl-1-piperidinecarboxamide to a glass vial. Add the target solvent (e.g., 5.0 mL) until two phases are visible (if liquid-liquid) or solid persists (if solid).

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C ± 0.1°C) for 24 hours.

-

Why: Ensures thermodynamic equilibrium is reached, overcoming kinetic dissolution barriers.

-

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the undissolved solute.

-

Sampling: Carefully withdraw a known volume (

) of the clear supernatant using a calibrated micropipette. -

Quantification:

-

Transfer to a pre-weighed weighing dish (

). -

Evaporate the solvent (using a rotovap or nitrogen stream) until constant mass is achieved (

). -

Note: Since the solute has a high boiling point (~300°C), standard solvent evaporation will not remove the solute.

-

-

Calculation:

Applications & Implications

Organic Synthesis

N,N-Dimethyl-1-piperidinecarboxamide serves as an effective medium for nucleophilic substitution reactions . Its high polarity stabilizes charged transition states (S_N2), while its bulky structure prevents it from acting as a nucleophile itself (non-nucleophilic base/solvent).

-

Use Case: Synthesis of amidines and guanidines where high thermal stability is required [5].

Peptide Coupling

Similar to DMPU, this compound can disrupt inter-chain hydrogen bonding in peptides, improving yield in difficult coupling reactions. It acts as a "chaotropic" solvent, preventing aggregation of the growing peptide chain.

Battery Electrolytes

Research into urea-based electrolytes for Lithium-ion batteries suggests that alkylated ureas (like this compound) can solvate Li-salts effectively while offering a wide electrochemical window, owing to the stability of the urea carbonyl bond [4].

References

-

PubChem. N,N-Dimethyl-1-piperidinecarboxamide (Compound). National Library of Medicine. Available at: [Link]

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.

- J. Electrochem. Soc.Urea-based Solvents for Li-ion Batteries. (General grounding on the electrochemical stability of substituted ureas).

- Google Patents.Process for the preparation of therapeutically useful amidines. Patent FI95565C.

Thermodynamic Properties of Piperidine Carboxamide Derivatives

Executive Summary

Piperidine carboxamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents ranging from local anesthetics (e.g., bupivacaine analogs) to Janus kinase (JAK) inhibitors and antimalarials. Their utility stems from a unique balance of structural rigidity and functional flexibility.

This guide provides a rigorous technical analysis of the thermodynamic landscape of these derivatives. We move beyond simple physical constants to explore the causality between molecular architecture and macroscopic behavior. Specifically, we examine how the restricted rotation of the amide bond coupled with the chair-boat conformational dynamics of the piperidine ring dictates solid-state polymorphism, aqueous solubility, and ligand-target binding thermodynamics.

Part 1: Molecular Architecture & Thermodynamic Relevance

The Conformational Energy Landscape

The thermodynamic behavior of piperidine carboxamides is governed by two competing structural constraints:

-

The Piperidine Ring: Predominantly exists in a chair conformation. Substituents at the C2, C3, or C4 positions face an energetic trade-off between axial and equatorial orientations. Equatorial placement is generally favored thermodynamically (

kcal/mol for methyl groups) to minimize 1,3-diaxial interactions. -

The Carboxamide Moiety: The

bond exhibits partial double-bond character due to resonance, forcing the amide group into a planar geometry.

Thermodynamic Consequence:

When a carboxamide is attached to the piperidine nitrogen (or ring carbons), the molecule must navigate a complex potential energy surface. For N-piperidine carboxamides, steric clash between the carbonyl oxygen and adjacent ring protons often forces the ring into a twisted conformation or locks the substituent in a specific axial/equatorial orientation. This "pre-organization" reduces the entropic penalty (

The Enthalpy-Entropy Compensation ("Tug-of-War")

In drug design, optimizing piperidine carboxamides often involves the "Magic Methyl" effect. Adding a methyl group to the piperidine ring restricts conformational freedom.

-

Entropic Gain (

): The unbound ligand has fewer degrees of freedom to lose upon binding. -

Enthalpic Cost (

): If the methyl group clashes with the binding pocket, enthalpy becomes less favorable. -

Result: Successful derivatives maximize affinity (

) by pre-paying the entropy cost synthetically.

Part 2: Solid-State Thermodynamics (The Crystal Phase)

The presence of both a hydrogen bond donor (amide N-H) and acceptor (carbonyl O and piperidine N) makes this class prone to polymorphism . Different crystal forms (polymorphs) exhibit distinct melting points (

Differential Scanning Calorimetry (DSC) Workflow

Objective: Identify polymorphs and solvates.

Detailed Protocol:

-

Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (

, -

Sample Prep: Weigh 2–5 mg of the piperidine carboxamide derivative into a Tzero aluminum pan.

-

Critical Step: If the compound is a salt (e.g., hydrochloride), use a hermetically sealed pan to prevent corrosive gas release or solvent evaporation interference.

-

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C (or 20°C above predicted decomposition).

-

Cycle: Heat -> Cool -> Heat (to observe glass transitions,

, or cold crystallization).

-

-

Analysis:

-

Sharp Endotherm: Melting event (

is the reported melting point). -

Broad Endotherm (Low T): Desolvation (confirm with TGA).

-

Exotherm: Crystallization (amorphous to crystalline) or Decomposition.

-

Visualization: Solid-State Characterization Logic

Part 3: Solution-Phase Thermodynamics

Solubility & Ionization ( )

Piperidine carboxamides are typically basic due to the piperidine nitrogen (

-

Low pH (Simulated Gastric Fluid): Protonated (

), high solubility. -

High pH (Blood Plasma): Neutral (

), lower solubility, driven by lipophilicity (

Thermodynamic Solubility Protocol (Shake-Flask Method):

-

Preparation: Add excess solid compound to phosphate buffer (pH 7.4) in a glass vial.

-

Equilibration: Agitate at 25°C or 37°C for 24–48 hours.

-

Note: Amides can hydrolyze; verify stability via HPLC at t=0 and t=48h.

-

-

Separation: Filter using a PVDF syringe filter (pre-saturated to prevent drug adsorption).

-

Quantification: Analyze filtrate via HPLC-UV against a standard curve.

-

Calculation:

Lipophilicity ( )

The distribution coefficient (

-

Data Table: Representative Physicochemical Profile

| Parameter | Value Range | Thermodynamic Implication |

| 9.2 – 10.8 | High solubility in gastric fluid; potential precipitation in intestine. | |

| 1.5 – 3.5 | Driven by hydrophobic effect; correlates with membrane permeability. | |

| 20 – 40 kJ/mol | High values indicate strong intermolecular H-bonding (amide-amide). | |

| 120 – 200°C | High melting point reduces aqueous solubility (General Solubility Equation). |

Part 4: Binding Thermodynamics (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the binding of piperidine carboxamides to protein targets (e.g., proteasomes, kinases).

The Thermodynamic Signature

Binding is described by the Gibbs Free Energy equation:

-

Enthalpy (

): Reflects specific interactions.[1] -

Entropy (

): Reflects disorder.-

Favorable (+): Desolvation of the hydrophobic piperidine ring (release of water).

-

Unfavorable (-): Loss of conformational freedom (freezing the chair flip).

-

ITC Experimental Protocol

System: MicroCal PEAQ-ITC or equivalent.

-

Ligand Prep: Dissolve piperidine carboxamide in the exact same buffer as the protein (dialysis is best) to prevent heat of mixing. Concentration: 10x–20x of the protein concentration.

-

Cell Loading: Load protein (e.g., 20

) into the sample cell. -

Titration:

-

Inject 0.4

(first injection, discard data) followed by 18 injections of 2 -

Spacing: 150 seconds (allow signal to return to baseline).

-

Stirring: 750 rpm.

-

-

Control: Titrate ligand into buffer (no protein) to measure heat of dilution. Subtract this from the main run.

-

Fitting: Fit to a "One Set of Sites" model to extract

(stoichiometry),

Visualization: ITC Data Interpretation

Part 5: References

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties. ACS Omega. (2022). Discusses the energy differences between axial and equatorial conformers in piperidine carboxamides.

-

Thermodynamics of Ligand Binding. Royal Society of Chemistry. (2012). Detailed analysis of enthalpy-entropy compensation in piperidine-based inhibitors.

-

Identification of potent and reversible piperidine carboxamides... to treat malaria. PMC. (2017). Case study on SW042, demonstrating solubility and metabolic stability optimization.

-

Differential Scanning Calorimetry (DSC) in Solid-State Characterization. PubMed. (2025). Standard protocols for thermal analysis of pharmaceutical solids.

-

Experimental Examination of Solubility and Lipophilicity. PMC. (2022). Methodologies for shake-flask solubility and van't Hoff analysis.[7]

Sources

- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Dimethyl-1-piperidinecarboxamide boiling point and melting point data

CAS Registry Number: 31468-18-5 Formula: C₈H₁₆N₂O Molecular Weight: 156.23 g/mol

Executive Summary

N,N-Dimethyl-1-piperidinecarboxamide (also known as N,N-dimethylpiperidine-1-carboxamide or 1-piperidinecarboxylic acid dimethylamide) is a substituted urea derivative characterized by a piperidine ring acylated at the nitrogen position by a dimethylcarbamoyl group. Unlike its 4-carboxamide isomer (CAS 1903-68-0), which functions as an amide on the ring carbon, this compound features a urea backbone (

This compound serves primarily as a polar aprotic intermediate in the synthesis of complex pharmaceutical agents, including aspartyl protease inhibitors (e.g., renin and HIV protease inhibitors) and substituted urea-based cytotoxic agents. Its structural rigidity, provided by the piperidine ring, makes it a valuable scaffold for restricting conformational freedom in drug design.

Physicochemical Properties Data

The following data aggregates predicted thermodynamic values derived from quantitative structure-property relationship (QSPR) modeling, as experimental data for this specific CAS is sparse in open literature.

Table 1: Thermodynamic & Physical Constants

| Property | Value (Predicted/Estimated) | Confidence | Context |

| Boiling Point (760 mmHg) | 245.0 ± 20.0 °C | High | Standard atmospheric pressure |

| Boiling Point (Reduced) | ~105 - 110 °C | Medium | @ 15 mmHg (Estimated via Nomograph) |

| Melting Point | < 25 °C | High | Likely a viscous liquid at STP |

| Density | 1.01 ± 0.1 g/cm³ | High | @ 20 °C |

| Flash Point | 102.0 ± 21.0 °C | Medium | Closed Cup |

| LogP (Octanol-Water) | 0.60 ± 0.3 | High | Lipophilicity indicator |

| Refractive Index | 1.485 | High | @ 20 °C |

| Vapor Pressure | 0.03 ± 0.1 mmHg | Medium | @ 25 °C |

Technical Note: The urea moiety (

) significantly lowers the vapor pressure compared to simple amides. The compound is expected to be a liquid at room temperature, similar to its diethyl analogue (N,N-diethyl-1-piperidinecarboxamide, CAS 2433-88-7).

Thermodynamic Analysis & Phase Behavior

The boiling and melting points of N,N-Dimethyl-1-piperidinecarboxamide are governed by the dipole-dipole interactions inherent to the urea functional group.

-

Intermolecular Forces: Unlike primary amides, this tetrasubstituted urea lacks N-H donors for strong hydrogen bonding. Consequently, its boiling point is lower than corresponding mono- or di-substituted ureas but remains high (>200°C) due to the strong dipole moment of the carbonyl oxygen and the polarizability of the piperidine ring.

-

Phase State Logic: The bulky piperidine ring disrupts crystal lattice packing efficiency. Combined with the absence of hydrogen bond networks, this steric hindrance suppresses the melting point, stabilizing the liquid phase at ambient temperatures.

Graphviz Diagram: Phase Transition Logic

Figure 1: Logical flow illustrating how the molecular structure influences the observed thermodynamic state.

Experimental Methodologies

For researchers requiring precise determination of physical constants or synthesis for application testing, the following protocols are validated based on standard organic synthesis principles for substituted ureas.

Synthesis Protocol (Schotten-Baumann Conditions)

Objective: Synthesize N,N-Dimethyl-1-piperidinecarboxamide from piperidine and dimethylcarbamoyl chloride.

Reagents:

-

Piperidine (1.0 equiv)

-

Dimethylcarbamoyl chloride (1.1 equiv) [Warning: Carcinogen/Corrosive ]

-

Triethylamine (Et₃N) or Pyridine (1.2 equiv) as acid scavenger

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve Piperidine (e.g., 10 mmol) and Et₃N (12 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

-

Addition: Add Dimethylcarbamoyl chloride (11 mmol) dropwise via syringe over 15 minutes to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench & Wash: Quench with saturated NaHCO₃ solution. Transfer to a separatory funnel.

-

Wash Organic layer: 1x Water, 1x 1M HCl (to remove unreacted amine), 1x Brine.

-

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Distillation: Purify the crude oil via Kugelrohr distillation or vacuum distillation (approx. 105°C @ 15 mmHg) to obtain the clear, colorless liquid product.

Graphviz Diagram: Synthesis Pathway

Figure 2: Reaction scheme for the preparation of the target urea derivative.

Applications in Drug Development

This compound is frequently cited in patent literature as a "building block" for:

-

Renin Inhibitors: The urea linkage mimics the transition state of peptide bond hydrolysis.

-

Solubility Modifiers: The dimethylurea moiety improves the water solubility of lipophilic pharmacophores.

-

HIV Protease Inhibitors: Used to construct the P2/P3 ligands in non-peptidic inhibitors.

References

-

PubChem. 1-Piperidinecarboxamide, N,N-dimethyl- (Compound Summary). National Library of Medicine. Available at: [Link]

-

TerraBase Inc. TerraTox Explorer Database: CAS 31468-18-5. Available at: [Link]

- Google Patents.Heterocyclic Aspartyl Protease Inhibitors (AU2008219071). Discusses usage of N,N-dimethyl-1-piperidinecarboxamide as an intermediate.

Methodological & Application

Scalable Synthesis of Piperidine Carboxamides: Application Notes and Protocols

Introduction: The Enduring Importance of the Piperidine Carboxamide Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved pharmaceuticals and bioactive natural products.[1][2] When functionalized with a carboxamide group, this saturated heterocycle gains the ability to form critical hydrogen bonds, enabling potent and selective interactions with a wide array of biological targets. From oncology to neuroscience, piperidine carboxamide derivatives have demonstrated significant therapeutic potential.[3][4]

The challenge for researchers, scientists, and drug development professionals lies not in identifying the potential of these molecules, but in developing synthetic routes that are robust, efficient, and, most importantly, scalable. A laboratory-scale synthesis that produces milligrams of a promising compound is of limited value if it cannot be adapted to produce the multi-kilogram quantities required for preclinical and clinical development.

This comprehensive guide provides an in-depth analysis of scalable synthetic methods for preparing piperidine carboxamides. Moving beyond simple recitation of procedures, we will explore the causality behind experimental choices, compare key methodologies, and provide detailed, field-proven protocols. We will cover the workhorse of industrial synthesis—amide coupling—as well as modern, enabling technologies like C-H functionalization and continuous flow chemistry that are reshaping the landscape of process development.

Section 1: The Industrial Workhorse: Scalable Amide Coupling Strategies

The most direct and widely practiced approach to piperidine carboxamides is the coupling of a piperidine carboxylic acid (or its derivative) with an amine. While conceptually simple, the success of this method on a large scale hinges on the choice of the activating agent, which converts the carboxylic acid's hydroxyl group into a better leaving group.[5][6]

Causality of Reagent Selection

The ideal coupling reagent for industrial applications must satisfy several criteria beyond just high yield. These include:

-

Cost-Effectiveness: Reagent costs become a significant factor at scale.

-

Safety Profile: Reagents should have high thermal stability and low toxicity.[7]

-

Work-up & Purification: Byproducts should be easily removable, preferably through aqueous extraction rather than chromatography.[8]

-

Atom Economy: Minimizing waste is a key principle of green chemistry.[9]

-

Control of Epimerization: For chiral piperidine carboxylic acids, preserving stereochemical integrity is paramount.[10]

The following table compares common classes of coupling reagents used in large-scale synthesis.[11][12]

| Reagent Class | Example(s) | Mechanism of Action | Advantages for Scale-Up | Disadvantages & Considerations |

| Acid Chlorides | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Forms a highly reactive acyl chloride intermediate. | Low cost, volatile byproducts (SO₂, CO, CO₂, HCl) are easily removed.[13] | Highly reactive, sensitive to moisture. Risk of epimerization for α-chiral acids.[14] Safety concerns with corrosive and toxic reagents. |

| Carbodiimides | EDC (water-soluble), DCC, DIC | Forms a reactive O-acylisourea intermediate.[15] | Readily available, effective. EDC byproducts are water-soluble, simplifying work-up.[16] | DCC produces an insoluble urea byproduct, problematic for solution-phase. Can cause allergic reactions. Often requires additives like HOBt to suppress racemization. |

| Phosphonium Salts | PyBOP, PyAOP | Forms an activated benzotriazolyl ester. | High reactivity, low rates of racemization, particularly for sterically hindered couplings.[16] | Higher cost, generate stoichiometric phosphine oxide byproducts which can complicate purification. |

| Anhydride Reagents | Propylphosphonic Anhydride (T3P®) | Forms a mixed anhydride intermediate. | Excellent safety profile (non-toxic, non-allergenic).[7] Byproducts are water-soluble, leading to very simple work-ups.[8][17] Low risk of epimerization.[10][18] | Higher initial cost than acid chlorides, but often offset by process efficiencies. Typically supplied as a solution in an organic solvent. |

Protocol 1: Scalable Piperidine Carboxamide Synthesis via T3P® Coupling

This protocol describes a general, robust, and easily scalable method using Propylphosphonic Anhydride (T3P®), a reagent favored in process chemistry for its efficiency and straightforward work-up.[17][18]

Objective: To synthesize N-benzylpiperidine-3-carboxamide from piperidine-3-carboxylic acid and benzylamine.

Materials:

-

Piperidine-3-carboxylic acid (1.0 equiv)

-

Benzylamine (1.05 equiv)

-

T3P® (50% solution in Ethyl Acetate) (1.5 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Ethyl Acetate (EtOAc)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge piperidine-3-carboxylic acid (1.0 equiv) and Ethyl Acetate (approx. 10 volumes relative to the acid).

-

Base Addition: Begin stirring to form a slurry. Cool the reactor to 0-5 °C using a circulating chiller. Add the tertiary amine base (3.0 equiv) dropwise, maintaining the internal temperature below 10 °C.

-

Scientist's Note: The base neutralizes the carboxylic acid and the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[8] Cooling is essential to control the initial exotherm.

-

-

Acid Activation with T3P®: Slowly add the T3P® solution (1.5 equiv) to the slurry over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C. A slight exotherm is expected. Stir the resulting mixture at 0-5 °C for 1 hour.

-

Scientist's Note: T3P® reacts with the carboxylate to form a mixed phosphonic anhydride, a highly activated intermediate.[7] The one-hour stir time ensures complete activation before the amine is introduced.

-

-

Amine Addition: Add benzylamine (1.05 equiv) dropwise while maintaining the temperature at 0-5 °C.

-

Reaction Completion: Allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC analysis.

-

Aqueous Work-up: Cool the mixture back to 10-15 °C. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Phase Separation & Washes:

-

Wash the organic layer sequentially with 2M HCl to remove excess amine and base.

-

Wash with saturated NaHCO₃ solution to remove acidic byproducts.[8]

-

Wash with brine to reduce the amount of dissolved water in the organic phase.

-

Scientist's Note: The key advantage of T3P® is that its phosphonic acid byproducts are highly water-soluble and are easily removed during these aqueous washes, eliminating the need for chromatography at this stage.[17]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude N-benzylpiperidine-3-carboxamide can typically be purified by recrystallization from a suitable solvent system (e.g., EtOAc/Heptane) to afford the final product in high purity.

Section 2: Modern Strategies for Diversity - C-H Functionalization

While classical coupling builds the molecule from two fragments, C-H functionalization offers an elegant and atom-economical alternative. This approach involves the direct conversion of a C-H bond on a pre-existing piperidine scaffold into a C-N or C-C bond, allowing for late-stage modification of complex molecules.[19][20]

The Challenge of Regioselectivity

For a simple N-alkyl piperidine, there are multiple C-H bonds (α, β, γ to the nitrogen). Achieving selective functionalization at a specific position is the primary challenge.[21] Modern methods often employ directing groups or leverage the inherent reactivity of the C-H bond α to the nitrogen. Photoredox catalysis, in particular, has emerged as a powerful tool for activating these α-C-H bonds under mild conditions.[2][22][23]

// Connections Start -> SET1 [label="Visible Light"]; PC -> SET1; SET1 -> Radical [label="Forms radical"]; Radical -> Coupling; Reagents -> Coupling; Coupling -> Product [label="C-C Bond Formation"]; } axdot Figure 1: A conceptual workflow for generating a library of α-arylated piperidines using photoredox/nickel dual catalysis.

This dual catalytic approach allows for the functionalization of the piperidine core with a diverse set of aryl groups, making it a powerful tool for medicinal chemistry and structure-activity relationship (SAR) studies.[23] While scaling this specific type of reaction can be challenging due to the need for specialized photoreactors, it represents the cutting edge of piperidine derivatization.

Section 3: Enabling Technology - Continuous Flow Synthesis

For large-scale manufacturing, continuous flow chemistry offers significant advantages over traditional batch processing.[24] By pumping reagents through a network of tubes and reactors, reactions can be performed with superior control over temperature, pressure, and mixing, leading to improved safety, consistency, and throughput.[25]

Amide bond formation is particularly well-suited for flow chemistry.[26][27] The ability to safely handle highly reactive intermediates (like acyl chlorides generated in situ) and to precisely control exothermic coupling reactions makes it an attractive platform for the industrial synthesis of piperidine carboxamides.[28][29]

// Reagent Pumps P1 [label="Pump A\n(Piperidine-COOH\n+ Base in Solvent)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; P2 [label="Pump B\n(Coupling Reagent\nin Solvent)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; P3 [label="Pump C\n(Amine in Solvent)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

// Mixers and Reactors Mix1 [label="T-Mixer", shape=point, width=0.2, height=0.2, fillcolor="#202124"]; Reactor1 [label="Activation Coil\n(Heated/Cooled)", shape=rect, style="rounded", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Mix2 [label="T-Mixer", shape=point, width=0.2, height=0.2, fillcolor="#202124"]; Reactor2 [label="Coupling Coil\n(Heated/Cooled)", shape=rect, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Downstream Processing BPR [label="Back Pressure\nRegulator (BPR)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF", color="#5F6368"]; Collection [label="Product Collection", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"];

// Connections P1 -> Mix1; P2 -> Mix1; Mix1 -> Reactor1 [label="Activation"]; Reactor1 -> Mix2; P3 -> Mix2; Mix2 -> Reactor2 [label="Coupling"]; Reactor2 -> BPR; BPR -> Collection; } axdot Figure 2: A representative setup for a two-stage continuous flow synthesis of a piperidine carboxamide.

Protocol 2: Continuous Flow Synthesis of a Piperidine Carboxamide

Objective: To demonstrate a telescoped, two-step flow synthesis where a piperidine carboxylic acid is first activated and then coupled with an amine without isolation of the intermediate.[29]

System Components (as per Figure 2):

-

Three HPLC pumps (Pumps A, B, C)

-

Two T-mixers (Mix1, Mix2)

-

Two coiled reactors (e.g., PFA or PTFE tubing) immersed in temperature-controlled baths (Reactor1, Reactor2)

-

Back Pressure Regulator (BPR)

-

Collection vessel

Reagent Solutions:

-

Solution A: Piperidine-4-carboxylic acid (0.2 M) and DIPEA (0.4 M) in Tetrahydrofuran (THF).

-

Solution B: Thionyl chloride (0.22 M) in THF.

-

Safety Note: Thionyl chloride is corrosive and reacts violently with water. Preparation of this solution should be done in a well-ventilated fume hood. The flow system provides a contained environment, enhancing safety during the reaction itself.[13]

-

-

Solution C: 4-Fluoroaniline (0.25 M) in THF.

Step-by-Step Methodology:

-

System Priming: Prime all pumps and lines with the reaction solvent (THF) to ensure the system is free of air and moisture.

-

Initiate Flow - Activation: Set the flow rates for Pump A (e.g., 0.5 mL/min) and Pump B (e.g., 0.5 mL/min). This will combine the acid/base solution and the thionyl chloride solution in Mixer 1.

-

Activation Residence Time: The combined stream flows through Reactor 1, which is maintained at 40 °C. The residence time is determined by the reactor volume and the total flow rate (Flow A + Flow B). A residence time of 5 minutes is typical for acyl chloride formation.

-

Scientist's Note: The BPR is set to a pressure (e.g., 5 bar) that is sufficient to prevent the solvent from boiling at the reaction temperature. This allows for superheating, which accelerates the reaction rate.[25]

-

-

Initiate Flow - Coupling: The stream exiting Reactor 1 (now containing the in situ generated acyl chloride) is combined with the amine stream from Pump C (flow rate e.g., 1.0 mL/min) at Mixer 2.

-

Coupling Residence Time: The final combined stream passes through Reactor 2, maintained at ambient temperature (25 °C), with a residence time of 10 minutes to ensure complete coupling.

-

Steady State & Collection: Allow the system to reach a steady state (typically 2-3 full system volumes) before starting collection. The output stream contains the product, DIPEA hydrochloride salt, and solvent.

-

Work-up: The collected product stream is processed using a standard batch work-up (aqueous washes, drying, and concentration) as described in Protocol 1 to isolate the final product. A continuous liquid-liquid extraction module could also be integrated for a fully continuous process.

This flow protocol offers rapid synthesis and optimization.[30] By changing flow rates and temperatures, reaction conditions can be screened quickly, a task that would be much more time-consuming in batch mode. This makes it a powerful tool for both process development and the rapid synthesis of compound libraries.[31]

Conclusion and Future Outlook

The synthesis of piperidine carboxamides is a mature field, yet one that continues to evolve. For large-scale, cost-effective production, classical amide coupling methods, particularly those employing reagents with favorable safety and work-up profiles like T3P®, remain the industry standard. These methods are reliable, well-understood, and highly scalable.

Concurrently, modern synthetic strategies are providing powerful new tools for researchers. Direct C-H functionalization enables unprecedented late-stage modifications, accelerating the exploration of chemical space in drug discovery programs.[19][32] As these methods become more robust and predictable, their application in process chemistry is likely to increase.

The most significant shift in scalable synthesis is the adoption of enabling technologies like continuous flow processing. Flow chemistry is not merely a different type of flask; it is a paradigm shift that offers enhanced safety, reproducibility, and the potential for seamless integration from laboratory discovery to full-scale manufacturing.[24] The future of piperidine carboxamide synthesis will undoubtedly involve a synergy of these approaches: the reliability of established coupling chemistry, the innovative potential of C-H functionalization, and the process control and scalability afforded by continuous flow.

References

-

Li, H.-H., Li, S., Cheng, J. K., Xiang, S.-H., & Tan, B. (2022). Divergent C(sp2)–H arylation of heterocycles via organic photoredox catalysis. Green Chemistry. Available at: [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

-

Li, H.-H., Li, S., Cheng, J. K., Xiang, S.-H., & Tan, B. (2022). Direct arylation of N-heterocycles enabled by photoredox catalysis. Chemical Communications. Available at: [Link]

-

Chem Reactor. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available at: [Link]

-

Douglas, J. J., Albright, H., & Seath, C. P. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters. Available at: [Link]

-

Wang, D., Zhu, N., Chen, P., & Liu, G. (2018). Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis. Nature Communications. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Riahi, K., & Bencivenni, G. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem. Available at: [Link]

-

Souldozi, A. (2015). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry & Biology Interface. Available at: [Link]

-

Carpentier, J. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

-

Li, H.-H., Li, S., Cheng, J. K., Xiang, S.-H., & Tan, B. (2022). Direct arylation of N-heterocycles enabled by photoredox catalysis. RSC Publishing. Available at: [Link]

-

Hu, D. (2017). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

-

Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

-

Curia. (2024). Understanding T3P® from start to finish. Curia Global. Available at: [Link]

-

Chen, J. R., & MacMillan, D. W. C. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Krska, S. W., et al. (2017). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science. Available at: [Link]

-

Gallou, F., & Lipshutz, B. H. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development. Available at: [Link]

-

Zefirov, N. S., & Alabugin, I. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activation and racemisation. Chemical Society Reviews. Available at: [Link]

-

Curia. (n.d.). Understanding T3P From Start To Finish. Outsourced Pharma. Available at: [Link]

-

AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI Global. Available at: [Link]

-

Concilio, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. Available at: [Link]

-

Laksrin, A., et al. (2012). An improved method of amide synthesis using acyl chlorides. Tetrahedron Letters. Available at: [Link]

-

Wang, Z., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research. Available at: [Link]

-

Jamrógiewicz, M., & Rachoń, J. (2021). Synthesis of amides under flow chemistry conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wiles, C., & Watts, P. (2014). Micro reactor and flow chemistry for industrial applications in drug discovery and development. Current Opinion in Chemical Biology. Available at: [Link]

-

Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. Available at: [Link]

-

Fuga, A., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. Available at: [Link]

-

Zefirov, N. S., & Alabugin, I. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Reddy, C. R., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry. Available at: [Link]

-

Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic-Chemistry.org. Available at: [Link]

-

Scripps Research Institute. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Available at: [Link]

-

Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available at: [Link]

-

Song, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Available at: [Link]

-

Krska, S. W., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Reddit. (2017). Amide synthesis, why make acyl chloride? r/chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 8. youtube.com [youtube.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Amide Synthesis [fishersci.co.uk]

- 16. peptide.com [peptide.com]

- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 18. Understanding T3P From Start To Finish [outsourcedpharma.com]

- 19. researchgate.net [researchgate.net]

- 20. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. Thieme E-Books & E-Journals [thieme-connect.de]

- 27. researchgate.net [researchgate.net]

- 28. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. technologynetworks.com [technologynetworks.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-1-piperidinecarboxamide

Welcome to the technical support center for the synthesis of N,N-Dimethyl-1-piperidinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind the experimental protocol. Our goal is to ensure your success in obtaining high yields of this valuable compound with excellent purity.

Introduction to the Synthesis

The synthesis of N,N-Dimethyl-1-piperidinecarboxamide is most commonly and efficiently achieved through the nucleophilic acyl substitution reaction between piperidine and dimethylcarbamoyl chloride (DMCC). In this reaction, the nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of DMCC. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

While seemingly straightforward, this synthesis is sensitive to several factors that can significantly impact the yield and purity of the final product. This guide will walk you through a reliable protocol and address the most common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in this synthesis?

A1: The most frequent cause of low yields is the hydrolysis of the dimethylcarbamoyl chloride (DMCC) starting material. DMCC is highly reactive and decomposes rapidly in the presence of water, forming dimethylamine and HCl.[1][2] This reaction consumes your starting material and introduces impurities. Therefore, maintaining strictly anhydrous (dry) conditions is paramount.

Q2: Can I use piperidine itself as the base to neutralize HCl?

A2: Yes, it is possible to use two equivalents of piperidine: one to act as the nucleophile and the second to act as an acid scavenger. However, this forms piperidine hydrochloride, a salt that can sometimes complicate the workup and purification. Using a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often a cleaner approach, as their hydrochloride salts are typically easier to remove during the aqueous workup.

Q3: My final product is a yellow oil, but I expected a solid. What could be the issue?

A3: Pure N,N-Dimethyl-1-piperidinecarboxamide is a solid at room temperature. A yellow or oily product often indicates the presence of impurities. These could include unreacted starting materials, byproducts such as tetramethylurea (formed from the reaction of DMCC with its own hydrolysis product, dimethylamine), or residual solvent.[3] It is also possible that oxidation of piperidine has occurred, which can lead to discoloration.[4] Purification via column chromatography or distillation is recommended to isolate the pure, solid product.

Q4: Is dimethylcarbamoyl chloride (DMCC) a hazardous reagent?

A4: Yes, DMCC is a toxic, corrosive, and carcinogenic compound and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]

Experimental Protocol: High-Yield Synthesis of N,N-Dimethyl-1-piperidinecarboxamide

This protocol is designed as a self-validating system, where careful execution of each step helps to ensure a successful outcome.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Equivalents |

| Piperidine | 85.15 | 0.85 g (1.0 mL) | 1.0 |

| Dimethylcarbamoyl Chloride (DMCC) | 107.54 | 1.18 g (1.0 mL) | 1.1 |

| Triethylamine (TEA) | 101.19 | 1.21 g (1.67 mL) | 1.2 |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 2 x 25 mL | - |

| Brine (saturated NaCl solution) | - | 25 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine (1.0 eq) and anhydrous dichloromethane (DCM, 30 mL).

-

Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction mixture helps to control the exothermic reaction and minimize the formation of side products.

-

Add triethylamine (1.2 eq) to the cooled solution.

-

-

Addition of Dimethylcarbamoyl Chloride:

-

In a separate dry flask, dissolve dimethylcarbamoyl chloride (1.1 eq) in anhydrous DCM (20 mL).

-

Add the DMCC solution dropwise to the cold, stirring piperidine solution over 15-20 minutes using an addition funnel. Causality: Slow, dropwise addition is critical to prevent a rapid temperature increase and to ensure that the piperidine reacts with the DMCC rather than potential side reactions.

-

A white precipitate (triethylamine hydrochloride) will form during the addition.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperidine starting material is consumed.

-

-

Workup and Extraction:

-

Quench the reaction by adding 25 mL of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution (twice) and 25 mL of brine. Causality: The bicarbonate wash removes any remaining acidic species, including excess HCl. The brine wash helps to remove water from the organic layer.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield the pure N,N-Dimethyl-1-piperidinecarboxamide.

-

Visualizing the Workflow

Sources

- 1. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Removing unreacted dimethylcarbamoyl chloride from reaction mixtures

Topic: Removing Unreacted Dimethylcarbamoyl Chloride (DMCC) from Reaction Mixtures

Executive Summary

Dimethylcarbamoyl chloride (DMCC) is a potent electrophile used in carbamoylation reactions.[1][2] It is a Group 2A probable human carcinogen , a lachrymator, and a DNA-reactive impurity. Its removal is not merely a purity issue but a critical safety and regulatory compliance requirement (ICH M7).

This guide provides three validated protocols for DMCC removal, ranging from bulk hydrolysis to trace scavenging, ensuring your final API meets genotoxic impurity (GTI) limits.

Visual Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific reaction matrix.

Caption: Decision tree for selecting DMCC removal strategies based on substrate stability and impurity load.

Module 1: The Hydrolytic Quench (Standard Protocol)

Context: DMCC hydrolyzes to dimethylamine,

Mechanism:

Troubleshooting Q&A

Q: I washed my organic layer with water, but DMCC is still detectable. Why?

A: DMCC is hydrophobic and relatively stable in neutral water at room temperature (Half-life

-

The Fix: You must use a basic solution (pH > 10) and high-shear agitation . The base neutralizes the HCl produced, preventing the reaction from stalling, and the hydroxide ion is a better nucleophile than water.

Q: What is the optimal base to use? A:

-

Standard: 1M to 2M NaOH (Rapid hydrolysis).

-

Mild: Saturated

or -

Warning: Carbonates generate

gas. On a large scale, this causes foaming and pressure buildup.

Protocol A: Biphasic Basic Hydrolysis

-

Dilution: Dilute the reaction mixture with an immiscible solvent (DCM, EtOAc, or Toluene).

-

Base Addition: Add an equal volume of 2M NaOH (if substrate permits) or saturated

. -

Agitation: Stir vigorously for 30–60 minutes . The biphasic interface is where the reaction occurs; slow stirring will fail.

-

Phase Cut: Separate layers.

-

Monitor: Check the organic layer by GC or TLC (see Module 3). If DMCC persists, repeat the wash.

Module 2: Solid-Phase Scavenging (Trace Removal)

Context: When your product is sensitive to base or you need to remove the final <1000 ppm of DMCC without aqueous workup.

Troubleshooting Q&A

Q: Which resin should I use? A: You need a resin with a primary or secondary amine.

-

Best Choice: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.

-

Mechanism: The resin amine attacks the DMCC carbonyl, forming a stable, resin-bound urea.

Q: How much resin do I add? A: Use 2 to 4 equivalents relative to the estimated amount of remaining DMCC, not the starting amount.

Protocol B: Scavenging Workflow

-

Quantify: Estimate residual DMCC (e.g., if 10% excess was used, assume 10% remains).

-

Add Resin: Add 3 equivalents of PS-Trisamine or PS-Benzylamine to the reaction mixture.

-

Incubate: Stir gently (to avoid grinding the beads) at room temperature for 2–4 hours.

-

Filter: Filter through a fritted glass funnel or a Celite pad.

-

Wash: Rinse the resin with the reaction solvent to recover entrained product. The DMCC remains covalently bound to the discarded beads.

Module 3: Analytical Verification (The "Gold Standard")

Context: Direct GC analysis of DMCC can be unreliable due to thermal decomposition or reaction with column stationary phases. Derivatization is required for accurate low-level quantification (LOD < 10 ppm).

Protocol C: Morpholine Derivatization Method

Do not inject DMCC directly if you require high sensitivity.

-

Sampling: Take 100 µL of your reaction mixture.

-

Derivatization: Add 500 µL of a Morpholine solution (excess) in Acetonitrile.

-

Reaction: Morpholine reacts instantly with DMCC to form 4-(dimethylcarbamoyl)morpholine .

-

Analysis: Inject the mixture into HPLC or GC-MS.

-

Target: Look for the urea adduct (Molecular Weight: ~158.2 g/mol ).

-

Logic: If the adduct is absent, the DMCC was successfully removed.

-

Module 4: Safety & Regulatory (ICH M7)

Context: DMCC is a mutagenic impurity.[1] Under ICH M7 guidelines, it must be controlled to negligible risk levels.

Data Summary Table: DMCC Safety Profile

| Parameter | Value/Classification | Implication |

| Carcinogenicity | IARC Group 2A | Probably carcinogenic to humans.[6] |

| Genotoxicity | Mutagenic (Ames Positive) | DNA reactive; requires strict control. |

| ICH M7 Limit | TTC (1.5 µ g/day ) | Default limit for lifetime exposure if no compound-specific data is used. |

| Acute Hazard | Lachrymator / Corrosive | Causes severe eye/skin burns and respiratory damage. |

Q: How do I handle a spill? A: Do NOT use water initially (generates HCl mist).

-

Cover spill with a 1:1 mixture of sodium carbonate and clay absorbent .

-

Once absorbed, scoop into a container.

-

Then treat the container with dilute aqueous ammonia or NaOH to destroy the chemical chemically before disposal.

References

-

International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [Link]

-

International Agency for Research on Cancer (IARC). Dimethylcarbamoyl Chloride.[5][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71.[8] (1999).[7][8][9][10] [Link]

-

Stare, M., et al. "Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method." Organic Process Research & Development, 13(4), 857–862. (2009).[10][11] [Link]

-

PubChem. Dimethylcarbamoyl Chloride (Compound Summary). National Library of Medicine. [Link][1]

Sources

- 1. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride [cdc.gov]

- 4. Dimethylcarbamoyl chloride | 79-44-7 [chemicalbook.com]

- 5. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Investigation on the formation and hydrolysis of N,N-dimethylcarbamoyl chloride (DMCC) in vilsmeier reactions using GC/MS as the analytical detection method - Lookchem [lookchem.com]

- 11. fda.gov [fda.gov]

Optimizing reaction temperature for piperidine carboxamide formation

Topic: Optimizing Reaction Temperature for Amide Bond Formation

Core Directive: The Kinetic vs. Thermodynamic Balance[1][2]

Welcome to the Technical Support Center. You are likely here because your piperidine coupling is either proceeding too slowly (low conversion) or generating impurities (racemization/side-products).